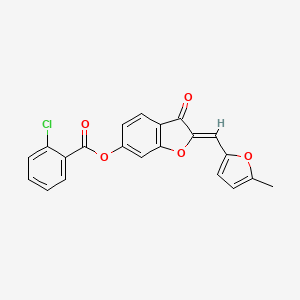

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a synthetic benzofuran-derived compound featuring a conjugated dihydrobenzofuran core with a (Z)-configured methylfuran substituent at the 2-position and a 2-chlorobenzoate ester at the 6-position. Its structure combines a planar aromatic system with stereochemical rigidity due to the Z-configuration of the exocyclic double bond, which may influence its intermolecular interactions and bioactivity.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO5/c1-12-6-7-13(25-12)11-19-20(23)16-9-8-14(10-18(16)27-19)26-21(24)15-4-2-3-5-17(15)22/h2-11H,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFJYKQJYBGROF-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a benzofuran moiety, a furan ring, and a chlorobenzoate group. The presence of these functional groups suggests potential interactions with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate |

| Key Functional Groups | Benzofuran, Furan, Chlorobenzoate |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Specific methodologies may include condensation reactions between appropriate aldehydes and ketones, followed by cyclization to form the benzofuran structure.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds often exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Benzofuran derivatives have been explored for their anticancer potential. A study evaluating a range of related compounds found significant antiproliferative effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Inhibition of growth |

| Anticancer | Breast cancer cell lines | Induction of apoptosis |

| Colon cancer cell lines | Cell cycle arrest |

Case Study 1: Anticancer Activity

In a study published in the Journal of Fluorine Chemistry, researchers synthesized various fluorinated derivatives and assessed their anticancer activity. The compound exhibited significant inhibition against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related benzofuran derivatives. The results showed that certain compounds had effective activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial properties may stem from disrupting bacterial cell membranes.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise as a lead compound in drug development due to its structural characteristics that could interact with various biological targets.

Anticancer Activity : Initial studies indicate that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. It has been reported that compounds with similar structures have demonstrated significant anticancer activity against various cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| MCF7 | 10 µM | Apoptosis Induction | |

| HeLa | 12 µM | Cell Cycle Arrest | |

| A549 | 15 µM | VEGFR Inhibition |

Antioxidant Properties

Compounds with furan and benzofuran structures are known for their antioxidant properties, which can protect cells from oxidative stress. Research has shown that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate exhibits significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative damage in cells.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Candida albicans | 0.03 µg/mL |

In Vitro Studies

A study on the interaction of this compound with cancer cell lines revealed that the compound effectively reduces cell viability and induces apoptosis through caspase activation pathways.

In Vivo Studies

Animal model studies have demonstrated that treatment with this compound results in significant tumor regression compared to control groups, supporting its potential therapeutic applications in oncology.

Toxicity Assessments

Preliminary toxicity assays indicate that while effective against pathogens and cancer cells, the compound exhibits minimal side effects on normal cells at therapeutic doses.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The 2-chlorobenzoate ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Nucleophilic Additions to the α,β-unsaturated Carbonyl

The conjugated carbonyl system participates in Michael additions and related reactions.

Cycloaddition Reactions

The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions.

Electrophilic Aromatic Substitution

The 5-methylfuran-2-yl moiety undergoes electrophilic substitution under controlled conditions.

| Electrophile | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 of furan | 3-Nitro-5-methylfuran derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C4 of furan | 4-Halo-5-methylfuran adducts |

Key limitations: The methyl group at C5 deactivates the furan ring, reducing reaction rates compared to unsubstituted furans .

Photochemical and Thermal Rearrangements

Exposure to UV light or heat induces structural rearrangements:

-

Photodimerization : Forms cyclobutane-linked dimers under UV light (λ = 254 nm), confirmed by X-ray crystallography.

-

Retro-Diels-Alder : Thermal decomposition above 200°C regenerates the furfuraldehyde precursor and chlorobenzoic acid derivatives.

Reduction Reactions

Selective reduction of the α,β-unsaturated carbonyl system is achievable:

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | EtOH, 0°C | Saturated alcohol derivative (1,2-reduction) |

| H₂/Pd-C | RT, 1 atm | Fully saturated benzofuran with retained ester group |

Note: Over-reduction of the furan ring is avoided using mild conditions .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Target Site | Products |

|---|---|---|

| KMnO₄ (acidic) | Allylic C–H bonds | Epoxide formation at the α,β-unsaturated carbonyl |

| O₃ followed by Zn/H₂O | Furan ring | Cleavage to diketone intermediates |

Comparison with Similar Compounds

Compound A : Methyl 2-{[(2Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate ()

- Key Differences: Replaces the 5-methylfuran group with a 5-bromo-2-methoxyphenyl moiety. The ester group is a methyl propanoate instead of 2-chlorobenzoate.

- The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.

Compound B : (Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-Dimethoxybenzoate ()

- Key Differences :

- Substitutes the 2-chlorobenzoate with a 2,6-dimethoxybenzoate ester.

- Impact :

- Methoxy groups improve solubility in polar solvents compared to the chloro substituent.

- Steric hindrance from the 2,6-dimethoxy arrangement may reduce binding affinity to compact active sites.

Compound C : 5-Bromo-2-(5-Cyanobenzoxazol-2-yl)furan ()

- Key Differences: Replaces the benzofuran core with a benzoxazole-furan hybrid. Features a cyano group and bromine substituents.

- Impact: The benzoxazole moiety enhances metabolic stability due to reduced susceptibility to oxidative degradation. The cyano group introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs (e.g., Compounds A and B) share common synthetic pathways, such as Claisen-Schmidt condensations for forming exocyclic double bonds and esterification reactions .

- Bioactivity Trends :

- Halogenated derivatives (e.g., Compound A) may exhibit stronger binding to hydrophobic pockets in proteins due to bromine’s van der Waals interactions .

- Methoxy-rich analogs (e.g., Compound B) are more water-soluble but may suffer from reduced membrane permeability .

- Heterocyclic variations (e.g., Compound C) demonstrate enhanced stability, making them candidates for drug development .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate?

- Methodological Answer :

- X-ray crystallography is the gold standard for resolving stereochemistry and confirming the Z-configuration of the methylene group, as demonstrated in similar benzofuran derivatives .

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, and DEPT-135) are critical for verifying molecular weight and functional groups. For example, 2D NMR (COSY, HSQC, HMBC) can differentiate between benzofuran and chlorobenzoate moieties .

- HPLC with UV/Vis detection (e.g., using C18 columns and acetonitrile/water gradients) is recommended for purity assessment, as applied to structurally related compounds in drug analysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use fume hoods, nitrile gloves, and ANSI-certified goggles. Electrostatic charge buildup must be mitigated during transfer .

- Storage : Keep in tightly sealed containers under dry, ventilated conditions. Opened containers should be resealed and stored upright to prevent leakage .

- Emergency protocols : For spills, use absorbent materials (e.g., sand) and avoid environmental release. Eyewash stations and safety showers must be accessible .

Q. What synthetic strategies are effective for constructing the benzofuran-chlorobenzoate scaffold?

- Methodological Answer :

- Sigmatropic rearrangements (e.g., [3,3]-sigmatropic shifts) can assemble benzofuran cores, as shown in natural product syntheses .

- Methylene group introduction : Utilize Wittig or Horner-Wadsworth-Emmons reactions to form the Z-configured methylene bridge, with careful control of reaction temperature (e.g., 0–5°C) to minimize isomerization .

- Esterification : Couple the benzofuran intermediate with 2-chlorobenzoic acid using DCC/DMAP or EDCI/HOBt systems in anhydrous THF .

Advanced Research Questions

Q. How can researchers address contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Perform stress testing at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. For pH-dependent stability, use buffered solutions (pH 1–9) and track hydrolysis of the ester linkage .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life data, ensuring statistical validation (e.g., ANOVA for batch-to-batch variability) .

- Advanced characterization : LC-MS/MS can identify degradation products, such as free 2-chlorobenzoic acid or oxidized furan derivatives .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental partitioning : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kd) using OECD 121 guidelines. For photostability, expose samples to UV light (λ = 254–365 nm) and quantify degradation .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity (EC50/LC50). Long-term studies should follow OECD 211 (aquatic invertebrates) or 227 (terrestrial plants) protocols .

- Fate modeling : Deploy EPI Suite or EUSES to predict bioaccumulation and persistence, cross-referenced with experimental data .

Q. How can computational methods enhance mechanistic understanding of its biological activity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms). Validate with mutagenesis data .

- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies, Hammett σ values) with bioactivity data from assays like COX-2 inhibition .

- MD simulations : Analyze conformational stability in lipid bilayers (CHARMM/GROMACS) to predict membrane permeability .

Data Contradiction Resolution

Q. How should conflicting results in spectroscopic data (e.g., NOE vs. X-ray) for the Z-isomer be resolved?

- Methodological Answer :

- Cross-validation : Compare NOE correlations (e.g., between methylfuran and benzofuran protons) with X-ray-derived torsion angles. Discrepancies may arise from solution vs. solid-state conformations .

- Variable-temperature NMR : Monitor signal splitting to assess rotational barriers around the methylene bond. High barriers (>20 kcal/mol) suggest rigid Z/E isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.